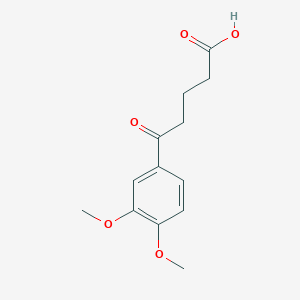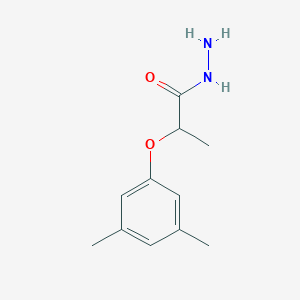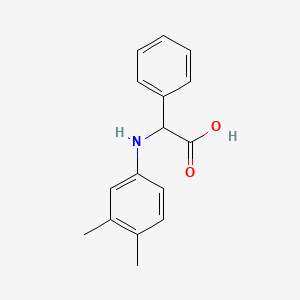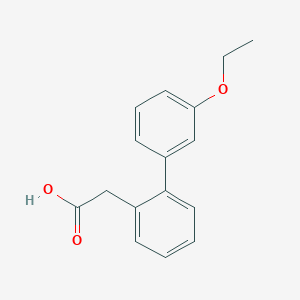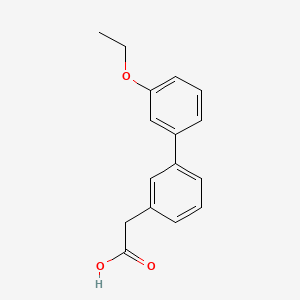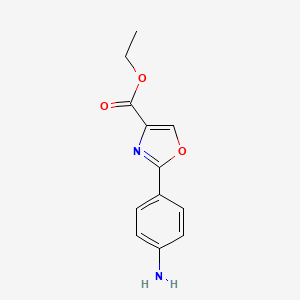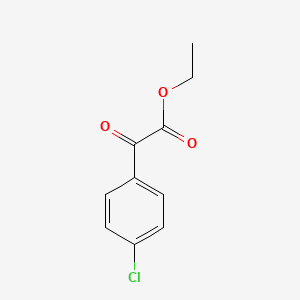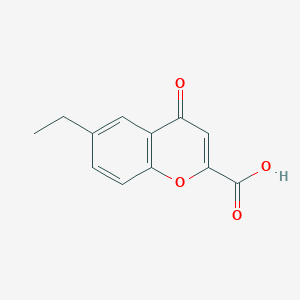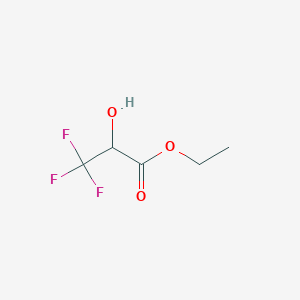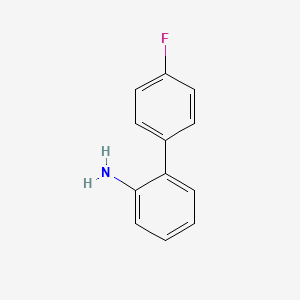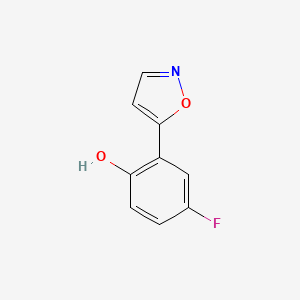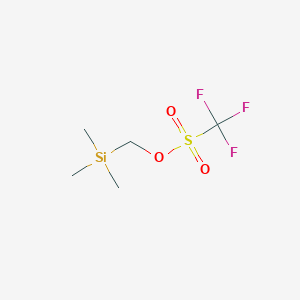
(Trimethylsilyl)methyl trifluoromethanesulfonate
Übersicht
Beschreibung
“(Trimethylsilyl)methyl trifluoromethanesulfonate” is an organosilicon compound with the formula (CH3)3SiO3SCF3 . It is a colorless, moisture-sensitive liquid . It is the trifluoromethanesulfonate derivative of trimethylsilyl . It is mainly used to activate ketones and aldehydes in organic synthesis .
Synthesis Analysis
“(Trimethylsilyl)methyl trifluoromethanesulfonate” is quite sensitive toward hydrolysis . It is far more electrophilic than trimethylsilyl chloride . Related to its tendency to hydrolyze, it is effective for silylation of alcohols .
Molecular Structure Analysis
The molecular formula of “(Trimethylsilyl)methyl trifluoromethanesulfonate” is C4H9F3O3SSi .
Chemical Reactions Analysis
“(Trimethylsilyl)methyl trifluoromethanesulfonate” is used in various chemical reactions. For instance, it is used for the preparation of silyl enol ethers . It was also used in Takahashi Taxol total synthesis and in chemical glycosylation reactions . It has been used to install tert-alkyl groups on phosphine . Deprotection of Boc-protected amines can be achieved using this compound and triethylamine or 2,6-lutidine .
Physical And Chemical Properties Analysis
“(Trimethylsilyl)methyl trifluoromethanesulfonate” is a colorless liquid with a density of 1.228 g/mL at 25 °C . It has a boiling point of 140 °C .
Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “(Trimethylsilyl)methyl trifluoromethanesulfonate”:
Lewis Acid Preparation
This compound is used to prepare powerful Lewis acid, difluoroboron triflate etherate in acetonitrile solvent .
Cyclization Reagent
It acts as a reagent in Dieckmann-like cyclization of ester-imides and diesters .
Enol Ether Conversion
It is utilized in the conversion of carbonyl compounds to their enol ethers .
Asymmetric Allylic Alkylation
In combination with boron trifluoride etherate, it is used for the copper-catalyzed asymmetric allylic alkylation (AAA) of allyl bromides, chlorides, and ethers with organolithium reagents in the presence of a chiral ligand .
Chromatography Techniques
It aids in the determination of polysulfides, zerovalent sulfur in sulfide-rich water wells, and polysulfide species in electrolyte of a lithium–sulfur battery using chromatography-based techniques .
Conversion of Amines
It facilitates the conversion of amines to methyl ammonium triflates .
Phosphine Derivatization
This compound is used to install tert-alkyl groups on phosphine .
Deprotection of Amines
Deprotection of Boc-protected amines can be achieved using this compound and triethylamine or 2,6-lutidine .
Allylation of Acetals
It catalyzes the allylation of acetals to form homoallyl ethers .
Glycoside Synthesis
It is involved in the synthesis of 1,2-trans-glycosides and glycosidation of (+)-4-demethoxyanthracyclinones .
Alcohol to Ester Conversion
This compound is used for the conversion of alcohols to esters .
Aminomethylation
It catalyzes aminomethylation of silyl enol ethers with aminomethyl alkyl ethers .
Wirkmechanismus
Target of Action
The primary targets of (Trimethylsilyl)methyl trifluoromethanesulfonate are ketones and aldehydes in organic synthesis . It is used to activate these compounds, making them more reactive towards other reagents.
Mode of Action
(Trimethylsilyl)methyl trifluoromethanesulfonate interacts with its targets by silylation , a process where a silicon atom is introduced into a molecule . This compound is highly electrophilic, making it an effective agent for the silylation of alcohols . It is also used for the preparation of silyl enol ethers .
Biochemical Pathways
The compound affects several biochemical pathways. It is used in the Dieckmann-like cyclization of ester-imides and diesters . It also plays a role in the glycosidation of (+)-4-demethoxyanthracyclinones . Furthermore, it is involved in the aminomethylation of silyl enol ethers with aminomethyl alkyl ethers .
Pharmacokinetics
It is worth noting that this compound is acolorless, moisture-sensitive liquid . Its molecular weight is 222.26 g/mol .
Result of Action
The action of (Trimethylsilyl)methyl trifluoromethanesulfonate results in the formation of new compounds. For instance, it can lead to the formation of silyl enol ethers , which are important intermediates in organic synthesis. It can also result in the formation of symmetrical ethers through the reductive coupling of carbonyl compounds with trialkylsilanes .
Action Environment
The action of (Trimethylsilyl)methyl trifluoromethanesulfonate is influenced by environmental factors. It is sensitive to moisture , which can lead to its hydrolysis . Therefore, it is typically used under dry conditions to prevent premature hydrolysis. Its boiling point is 77 °C/80 mmHg , and its density is 1.228 g/mL at 25 °C , indicating that its physical properties can also influence its reactivity and stability.
Safety and Hazards
Eigenschaften
IUPAC Name |
trimethylsilylmethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3O3SSi/c1-13(2,3)4-11-12(9,10)5(6,7)8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDMAAJZSXXCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)COS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375381 | |
| Record name | (Trimethylsilyl)methyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Trimethylsilyl)methyl trifluoromethanesulfonate | |
CAS RN |
64035-64-9 | |
| Record name | (Trimethylsilyl)methyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Trimethylsilyl)methyl Trifluoromethanesulfonate [Trimethylsilylmethylating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



